N-[(3-Iodophenyl)methyl]cyclobutanamine

Adenosine A3 receptor GPCR binding Structure-activity relationship

N-[(3-Iodophenyl)methyl]cyclobutanamine (CAS 1864144-00-2) is a secondary amine building block with the molecular formula C11H14IN and a molecular weight of 287.14 g/mol. The compound features a cyclobutylamine moiety linked to a 3-iodobenzyl group, a structural motif that has been explicitly utilized in the design of potent and selective human A3 adenosine receptor (AR) agonists.

Molecular Formula C11H14IN
Molecular Weight 287.14 g/mol
Cat. No. B8125181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-Iodophenyl)methyl]cyclobutanamine
Molecular FormulaC11H14IN
Molecular Weight287.14 g/mol
Structural Identifiers
SMILESC1CC(C1)NCC2=CC(=CC=C2)I
InChIInChI=1S/C11H14IN/c12-10-4-1-3-9(7-10)8-13-11-5-2-6-11/h1,3-4,7,11,13H,2,5-6,8H2
InChIKeyGBQCISNBTFJWKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Profile: N-[(3-Iodophenyl)methyl]cyclobutanamine (CAS 1864144-00-2) for Adenosine Receptor Ligand Synthesis


N-[(3-Iodophenyl)methyl]cyclobutanamine (CAS 1864144-00-2) is a secondary amine building block with the molecular formula C11H14IN and a molecular weight of 287.14 g/mol [1]. The compound features a cyclobutylamine moiety linked to a 3-iodobenzyl group, a structural motif that has been explicitly utilized in the design of potent and selective human A3 adenosine receptor (AR) agonists [2]. Its computed physicochemical properties include an XLogP3 of 2.9, a topological polar surface area (TPSA) of 12 Ų, one hydrogen bond donor, and three rotatable bonds [1]. Commercially, it is typically supplied at a minimum purity specification of 95% .

Why N-[(3-Iodophenyl)methyl]cyclobutanamine Cannot Be Replaced by Generic Cycloalkylbenzylamine Analogs in A3 AR Agonist Programs


In-class compounds such as N-[(3-iodophenyl)methyl]cyclopropanamine or N-[(3-iodophenyl)methyl]cyclohexylamine share the 3-iodobenzyl pharmacophore but differ critically in the cycloalkyl ring size on the amine nitrogen. Direct head-to-head binding data from a congeneric series of 4'-thioadenosine-5'-uronamides demonstrate that the cyclobutyl substituent (compound 5l) produces a unique adenosine receptor selectivity signature—moderate A1 affinity (Ki 23.6 nM), weak A2A affinity (Ki 122 nM), and single-digit nanomolar A3 affinity (Ki 1.17 nM)—that is quantitatively distinct from the cyclopropyl (5j: A1 Ki 9.27 nM, A2A Ki 15.2 nM, A3 Ki 3.03 nM), cyclohexyl (5m: A1 28% inhibition, A2A 24% inhibition, A3 Ki 35.4 nM), and methyl (5h: A1 Ki 20.2 nM, A2A Ki 475 nM, A3 Ki 0.25 nM) analogs [1]. Simple halogen substitution (e.g., 3-chloro or 3-bromo analogs) alters both the steric and electronic properties of the benzyl moiety, directly impacting downstream coupling reactivity and target binding. These data underscore that the precise combination of the 3-iodobenzyl group and the cyclobutylamine scaffold encodes a receptor-binding profile that cannot be replicated by any single nearest-neighbor analog.

Quantitative Differentiation Evidence for N-[(3-Iodophenyl)methyl]cyclobutanamine: Binding Selectivity, Physicochemical Properties, and Synthetic Provenance


Adenosine A3 Receptor Affinity and Selectivity Profile of the Cyclobutyl Derivative vs. Cycloalkyl and Alkyl Congeners

In a direct head-to-head comparison within a single congeneric series, the 4'-thioadenosine-5'-uronamide derivative bearing the N-[(3-iodophenyl)methyl]cyclobutanamine moiety (compound 5l) exhibited a Ki of 1.17 ± 0.16 nM at the human A3 adenosine receptor, with corresponding Ki values of 23.6 ± 4.2 nM at hA1 and 122 ± 62 nM at hA2A [1]. The resulting A1/A3 selectivity ratio is approximately 20-fold and the A2A/A3 selectivity ratio is approximately 104-fold. In contrast, the N-cyclopropyl analog (5j) showed a narrower selectivity window (A1 Ki 9.27 nM, A3 Ki 3.03 nM; A1/A3 ≈ 3-fold), while the N-cyclohexyl analog (5m) displayed dramatically reduced A3 affinity (Ki 35.4 nM) and only partial inhibition at A1 and A2A [1]. The N-methyl analog (5h) achieved higher A3 potency (Ki 0.25 nM) but at the cost of a markedly different A2A profile (Ki 475 nM), demonstrating that the cyclobutyl group occupies a distinct selectivity niche not achievable by smaller or larger N-alkyl substituents [1].

Adenosine A3 receptor GPCR binding Structure-activity relationship

Physicochemical Differentiation: Lipophilicity (XLogP3) and Topological Polar Surface Area vs. Halogen-Substituted Cyclobutylamine Analogs

The 3-iodo substitution on the benzyl ring confers a computed XLogP3 of 2.9 for N-[(3-iodophenyl)methyl]cyclobutanamine, compared to approximately 2.3 for the 3-chloro analog (C11H14ClN, MW 195.69) and approximately 2.6 for the 3-bromo analog (C11H14BrN, MW 240.14), based on PubChem-computed properties [1]. The increased lipophilicity of the iodo compound enhances membrane permeability potential while the heavy atom effect of iodine provides unique reactivity in cross-coupling chemistry (e.g., Sonogashira, Suzuki, Buchwald-Hartwig) that is not available with the chloro or bromo analogs [2]. The TPSA remains constant at 12 Ų across all three halogen variants, indicating that permeability differences are dominated by lipophilicity rather than hydrogen-bonding capacity.

Lipophilicity Drug-likeness Permeability prediction

Synthetic Provenance: Documented Use in High-Potency A3 Adenosine Receptor Agonist IB-MECA Analogs

N-[(3-Iodophenyl)methyl]cyclobutanamine serves as the key N(6)-substituent precursor in the synthesis of compound 5l, a 4'-thioadenosine-5'-uronamide that was explicitly designed as a bioisosteric analog of IB-MECA (N(6)-(3-iodobenzyl)-5'-N-methylcarboxamidoadenosine), the prototypical selective A3 AR agonist [1]. IB-MECA itself displays a Ki of 1.4 nM at the human A3 receptor [1]. The 4'-thio analog 5h (N-methyl uronamide) exhibited a Ki of 0.25 nM, surpassing IB-MECA's potency [1]. The cyclobutyl uronamide derivative 5l, constructed from the target amine, maintained single-digit nanomolar A3 affinity (Ki 1.17 nM) while introducing a distinct selectivity profile relative to both IB-MECA and the N-methyl analog [1]. This places the amine within a well-characterized chemical lineage of pharmacologically validated A3 AR ligands.

Nucleoside medicinal chemistry IB-MECA Bioisostere design

Commercial Availability and Purity Benchmarking Against Nearest Analogs

N-[(3-Iodophenyl)methyl]cyclobutanamine (CAS 1864144-00-2) is commercially available from multiple suppliers at a standard purity specification of 95% . Its 3-chloro analog (CAS 1249105-50-7) and 3-bromo analog (CAS 1249614-27-4) are also available at 95% purity from overlapping supplier networks . However, the ortho-iodo positional isomer N-[(2-iodophenyl)methyl]cyclobutanamine is less widely stocked and is associated with different synthetic routes and reactivity profiles [1]. The para-iodo isomer N-[(4-iodophenyl)methyl]cyclobutanamine is not available as the free secondary amine; the closest commercial entity is the N-methyl tertiary amine derivative (CAS 1596715-49-9) , confirming that the 3-iodo substitution pattern represents a unique commercially accessible regioisomer.

Chemical procurement Building block sourcing Purity specification

High-Impact Application Scenarios for N-[(3-Iodophenyl)methyl]cyclobutanamine Based on Quantitative Differentiation Evidence


Synthesis of Selective A3 Adenosine Receptor Agonists with Defined A1/A2A Sparing Windows

The cyclobutyl-substituted 4'-thioadenosine-5'-uronamide derived from this amine (compound 5l) achieves a Ki of 1.17 nM at hA3 with an A1/A3 selectivity of ~20-fold and A2A/A3 selectivity of ~104-fold [1]. This selectivity window is distinct from the cyclopropyl analog (A1/A3 ≈ 3) and the N-methyl analog (A1/A3 ≈ 81 but with a 5-fold weaker A2A/A3 ratio). Researchers designing A3 AR agonists for cardioprotection, inflammation, or oncology applications where A1- and A2A-mediated off-target effects (bradycardia, hypotension) must be minimized should prioritize this building block to access the cyclobutyl-specific selectivity signature.

Cross-Coupling Library Synthesis Leveraging the 3-Iodo Substituent as a Synthetic Handle

The aryl iodide group in N-[(3-iodophenyl)methyl]cyclobutanamine provides superior reactivity in palladium-catalyzed cross-coupling reactions (Sonogashira, Suzuki-Miyaura, Heck, Buchwald-Hartwig) compared to the corresponding 3-chloro or 3-bromo analogs [1]. With an XLogP3 of 2.9, the compound also offers adequate organic-phase partitioning for standard coupling conditions. Medicinal chemistry teams building focused libraries around the cyclobutylamine scaffold can use the iodine as a late-stage diversification point, enabling rapid SAR exploration that is not feasible with the less reactive chloro or bromo congeners.

IB-MECA/Cl-IB-MECA Follow-on Programs Requiring 4'-Thio Bioisostere Entry

The target amine is the direct synthetic precursor to the N(6)-(3-iodobenzyl)-N(6)-cyclobutyl fragment found in compound 5l of the 4'-thioadenosine series, which was designed as a bioisosteric refinement of IB-MECA (Ki 1.4 nM at hA3) [1]. Structure-activity studies have demonstrated that bulky 5'-uronamide substituents such as cyclobutyl are tolerated in the 4'-thio series while maintaining nanomolar A3 affinity [1]. For industrial and academic groups pursuing next-generation A3 AR therapeutics based on the 4'-thionucleoside scaffold, this amine is a required intermediate to evaluate the cyclobutyl-uronamide SAR branch.

Regioisomerically Pure Building Block Procurement for Radioligand and PET Tracer Development

The 3-iodo regioisomer is the only member of the iodobenzyl-cyclobutylamine family that is broadly stocked commercially as the free secondary amine at ≥95% purity [1]. The 2-iodo isomer has limited availability, and the 4-iodo secondary amine is not commercially listed. For programs developing iodine-125 or iodine-123 radiolabeled A3 AR imaging agents—where the 3-iodobenzyl group is a validated pharmacophore for high-affinity A3 binding—this compound provides the most reliable supply chain for repeat syntheses and scale-up, reducing procurement risk relative to less accessible regioisomers [2].

Quote Request

Request a Quote for N-[(3-Iodophenyl)methyl]cyclobutanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.